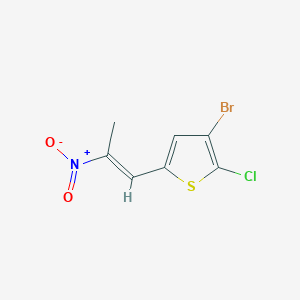

3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

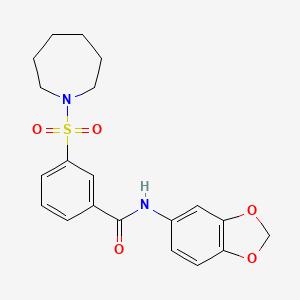

The compound "3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene" is a thiophene derivative, which is a class of heterocyclic compounds characterized by a 5-membered ring containing one sulfur atom and four carbon atoms. Thiophene derivatives are known for their diverse chemical reactivity and have been studied extensively for their potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of thiophene derivatives often involves halogenation and nitration reactions. For instance, the nitration of 2,5-dimethylthiophene with copper(II) nitrate can lead to the formation of nitro-substituted thiophenes . Similarly, the Suzuki coupling reaction has been employed to synthesize 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, which suggests that similar methodologies could be adapted for the synthesis of the compound . Additionally, the preparation of substituted 5-nitro thiophenes from β-chloroacroleins indicates that nitro and bromo substituents can be introduced into the thiophene ring through strategic selection of starting materials and reagents .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using spectroscopic techniques such as nuclear magnetic resonance (NMR) and Fourier transform infrared spectroscopy (FT-IR). For example, the structure of 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene was confirmed using these methods . The presence of bromo and nitro substituents in the compound affects its electronic properties, as evidenced by the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions, including nucleophilic substitution. The reaction between 2-bromo-3-nitro-5-X-thiophenes and piperidine demonstrates the influence of substituents on the rate of nucleophilic substitution . Aromatic nucleophilic substitution with rearrangement has also been observed in reactions involving 3-bromo-2-nitrobenzo[b]thiophene and amines . These studies provide insights into the reactivity patterns of bromo- and nitro-substituted thiophenes, which are likely to be relevant for the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are closely related to their molecular structure. The introduction of electron-withdrawing groups such as nitro and bromo can significantly alter the electronic density and reactivity of the thiophene ring. The positive Hammett σ-value obtained from the study of 2-bromo-3-nitro-5-X-thiophenes indicates that electron-withdrawing substituents facilitate nucleophilic substitution by decreasing electronic density at the reaction center . The vibrational spectra and DFT simulations of thiophene derivatives provide additional information on their physical properties, such as bond lengths and angles, which are crucial for understanding their chemical behavior .

Applications De Recherche Scientifique

Synthesis and Applications

Thiophene derivatives, like 3-Bromo-2-chloro-5-(2-nitroprop-1-en-1-yl)thiophene, play a critical role in various scientific fields due to their unique structural properties. They are primarily recognized for their extensive applications in medicinal chemistry, encompassing a range of bioactivities such as antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive properties. Remarkably, some thiophene derivatives have successfully transitioned into the market as pharmaceuticals, exemplified by drugs like Cefoxitin, Cephalothin, and Raltitrexed, among others. Besides their medicinal significance, these compounds are integral in the realm of organic materials, particularly due to their favorable electronic properties. This makes them valuable in the synthesis of organic compounds, where they serve as intermediates. The versatility of thiophenes extends to their usage in agrochemicals, flavors, and dyes. Given this wide array of applications, the synthesis of thiophene derivatives has garnered considerable attention, leading to the evolution and innovation of various synthetic methods. This progression in synthesis techniques promises to further expand the applications of thiophenes in natural product and drug synthesis, marking them as a pivotal compound in scientific research (Xuan, 2020).

Thiophene Analogues and Biological Activity

Further delving into the biological significance of thiophene derivatives, studies have shown that replacing an aromatic ring of a biologically active molecule with an isosteric or isoelectronic aromatic ring, like a thiophene, often retains the molecule's activity. This principle has been applied to thiophene analogues of known carcinogens, leading to the synthesis and evaluation of compounds such as 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)acetamide. These compounds were specifically evaluated for potential carcinogenicity, using assays like the Salmonella reverse-mutation assay and the cell-transformation assay. The results indicated potential carcinogenicity, although doubts were cast on their capability to induce tumors in vivo. This research underscores the significance of in vitro predictions of carcinogenicity for structurally novel compounds and the continuous effort to comprehend the real impact of these compounds on human health (Ashby et al., 1978).

Propriétés

IUPAC Name |

3-bromo-2-chloro-5-[(E)-2-nitroprop-1-enyl]thiophene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClNO2S/c1-4(10(11)12)2-5-3-6(8)7(9)13-5/h2-3H,1H3/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPPCELDZDHUQR-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=C(S1)Cl)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC(=C(S1)Cl)Br)/[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(2,6-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2504560.png)

![N-[4-(difluoromethoxy)phenyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B2504564.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2504568.png)

![4-[(4-Fluoro-3-nitrobenzene)sulfonyl]morpholine](/img/structure/B2504571.png)

![3'-(4-Ethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2504572.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzamide](/img/structure/B2504573.png)

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)